Trihexylamine
Description
Historical Context and Evolution of Tertiary Amine Research
The study of amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, has been a cornerstone of organic chemistry for over a century. Tertiary amines, which feature a nitrogen atom connected to three organic substituents, have long been recognized for their utility as bases, nucleophiles, and catalysts in a myriad of chemical transformations.
Historically, research into tertiary amines has evolved significantly. Early investigations focused on their synthesis, typically through methods like the alkylation of ammonia (B1221849) or primary and secondary amines. Over the decades, the synthetic toolbox has expanded dramatically, with the development of more sophisticated and selective methods. These include reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, and more recently, transition-metal catalyzed C-N cross-coupling reactions. cam.ac.uk The "hydrogen borrowing" or "hydrogen auto-transfer" methodology has also emerged as a highly atom-economical and environmentally friendly route for producing amines.
The focus of research has also shifted from the synthesis of simple, symmetrical tertiary amines to the more challenging construction of complex, unsymmetrical, and chiral tertiary amines. sioc-journal.cnacs.org The development of stereoselective methods for the synthesis of chiral tertiary amines is particularly important, as these compounds are crucial building blocks for many pharmaceuticals and bioactive molecules. sioc-journal.cn
Significance of Trihexylamine (B47920) in Contemporary Chemical Sciences
This compound, as a specific example of a long-chain tertiary amine, holds considerable importance in modern chemical sciences due to its distinct physical and chemical properties. ontosight.ai Its three long alkyl chains render it hydrophobic and soluble in organic solvents, while the nitrogen atom provides a site for basicity and nucleophilicity. ontosight.aicymitquimica.com This amphiphilic nature makes it useful in a variety of applications. ontosight.ai
In the realm of chemical synthesis , this compound serves as a versatile reagent. It is employed as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases, which can enhance reaction rates and yields. guidechem.com It also functions as a base in various organic reactions and as a stabilizer. guidechem.com Furthermore, it is used as an extractant in the isolation and purification of compounds like succinic acid from fermentation broths. fishersci.atsigmaaldrich.comchemicalbook.com
In materials science , the properties of this compound are harnessed in the development of new materials. It can be used in the formulation of polymers and surfactants. ontosight.ai For instance, it has been involved in the synthesis of zinc oxide nanorods and in the preparation of infrared luminescence nanohybrid films. cymitquimica.comfishersci.atchemicalbook.com Its role as a corrosion inhibitor is another area of application. cymitquimica.comguidechem.com
The compound's utility also extends to analytical chemistry, where it is used as an internal standard in the screening of human hair for designer drugs by ion mobility spectrometry. fishersci.atsigmaaldrich.comchemicalbook.com
Scope and Objectives of Current Academic Inquiry into this compound
Current research on this compound and related long-chain tertiary amines is multifaceted, aiming to both deepen the fundamental understanding of their behavior and expand their practical applications.
One major area of investigation is its use in separation science . Researchers are exploring its effectiveness as an extractant for various substances, including metal ions and organic molecules. cymitquimica.comresearchgate.net For example, studies have investigated its use in deep eutectic solvents for the extraction of dyes from aqueous solutions. researchgate.net
In catalysis , the role of this compound is being explored in various contexts. For instance, its influence on the hydrogenation of CO₂ to formic acid has been studied, where the choice of tertiary amine is a key parameter affecting reaction rates. nih.gov Research has also touched upon its formation during the amination of alcohols over bimetallic catalysts. rsc.org
The fundamental physicochemical properties of this compound continue to be a subject of study. This includes investigations into its refractive index and its behavior in mixtures, such as its proton transfer equilibrium with acids. researchgate.netacs.org Advanced computational methods are also being employed to model its molecular structure and interactions. researchgate.net
Furthermore, the broader class of tertiary amines is under scrutiny for its role in various chemical and biological processes. For example, the structure-function relationship of tertiary amines as switchable polarity solvents is an active area of research. rsc.org The formation of N-nitrosodimethylamine (NDMA), a potential carcinogen, from tertiary amines during water treatment processes is also a significant area of environmental chemistry research. researchgate.net
Detailed Research Findings
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉N | ontosight.aicymitquimica.comguidechem.comfishersci.atsigmaaldrich.com |
| Molecular Weight | 269.51 g/mol | cymitquimica.comsigmaaldrich.com |
| CAS Number | 102-86-3 | guidechem.comfishersci.atsigmaaldrich.comchemicalbook.compharmaffiliates.com |
| Appearance | Colorless to pale yellow liquid | guidechem.comtcichemicals.com |
| Boiling Point | 263-265 °C | fishersci.atchemicalbook.com |
| Density | ~0.794 - 0.798 g/mL at 25 °C | fishersci.atsigmaaldrich.comchemicalbook.com |
| Refractive Index | ~1.442 at 20 °C | sigmaaldrich.comchemicalbook.com |
| Solubility | Soluble in organic solvents, limited solubility in water | ontosight.aicymitquimica.comguidechem.comfishersci.atchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dihexylhexan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAIBWNEUYXDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8059263, DTXSID301022397 | |
| Record name | N,N-Dihexyl-1-hexanamine | |
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| Record name | Amines, tri-C6-12-alkyl | |
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Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Hexanamine, N,N-dihexyl- | |
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| Record name | Tri-n-hexylamine | |
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CAS No. |
102-86-3, 68038-01-7 | |
| Record name | Trihexylamine | |
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| Record name | Trihexylamine | |
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| Record name | Amines, tri-C6-12-alkyl | |
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| Record name | Trihexylamine | |
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| Record name | 1-Hexanamine, N,N-dihexyl- | |
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| Record name | N,N-Dihexyl-1-hexanamine | |
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| Record name | Trihexylamine | |
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| Record name | TRIHEXYLAMINE | |
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Synthetic Methodologies and Reaction Pathways of Trihexylamine
Advanced Synthetic Routes for Trihexylamine (B47920) and its Derivatives
The synthesis of this compound and its derivatives has moved beyond traditional N-alkylation methods, with a focus on more atom-economical and environmentally benign routes. A prominent advanced method is the direct amination of alcohols, often utilizing a "hydrogen borrowing" or "hydrogen shuttling" strategy. rsc.orgresearchgate.net This approach uses readily available alcohols and ammonia (B1221849) or amines as starting materials, with water as the primary byproduct. rsc.org
One such advanced route involves the reaction of 1-hexanol (B41254) and ammonia in the presence of a suitable catalyst. For instance, a water-soluble iridium complex, [Cp*Ir(NH3)3][I2]2, has been shown to effectively catalyze the reaction of 1-hexanol in aqueous ammonia to produce this compound in high yield (96%). osti.gov The reaction's selectivity towards the tertiary amine is influenced by the nature of the alcohol substrate. osti.gov
The synthesis of this compound derivatives can also be achieved through advanced methods. For instance, monosubstituted intermediates for the synthesis of heterodicationic derivatives can be prepared via an SN2 reaction of this compound in dilute dichloromethane (B109758) under reflux. nih.gov
Mechanistic Investigations of this compound Formation
The formation of this compound, particularly through the amination of alcohols, is understood to proceed via a "hydrogen borrowing" mechanism. rsc.orgresearchgate.net This catalytic cycle typically involves the following key steps:
Dehydrogenation of the alcohol: The alcohol is first dehydrogenated by the catalyst to form the corresponding aldehyde (hexanal in the case of 1-hexanol).
Condensation and imine formation: The aldehyde then reacts with an amine (ammonia, hexylamine, or dihexylamine) to form an imine or enamine intermediate with the elimination of water.
Hydrogenation of the imine: The imine intermediate is then hydrogenated by the catalyst, using the hydrogen that was "borrowed" in the first step, to form the next higher amine.
A noteworthy mechanistic aspect in the formation of this compound from 1-hexanol and ammonia is that it cannot be formed through the direct condensation of dihexylamine (B85673) and 1-hexanol. Instead, it is proposed to be produced via a secondary aldimine intermediate, N-hexylidene hexylamine. rsc.orgresearchgate.net
Detailed mechanistic studies on related amine alkylation reactions using bifunctional iridium complexes have shown that the catalyst's resting state can be an iridium-hydride species coordinated to the amine substrate. acs.org The rate-determining step in such processes can be the coordination of the imine intermediate to the metal center. acs.org Furthermore, investigations into ruthenium-catalyzed direct amination of alcohols have revealed that the reaction of the catalyst with the alcohol in the presence of a strong base can initially form an inactive dihydrido ruthenium species. acs.org This species can be reactivated by a ketone, where the corresponding imine, formed by condensation with ammonia, is the actual activator. acs.org
Optimization of this compound Synthesis for Enhanced Yield and Purity
The optimization of this compound synthesis is crucial for maximizing product yield and ensuring high purity by minimizing the formation of byproducts such as primary and secondary amines. Key parameters that are often tuned include the choice of catalyst, reaction temperature, pressure, solvent, and reaction time.
In the direct amination of 1-hexanol with ammonia, the reaction conditions significantly influence the product distribution. For example, using a ruthenium complex catalyst, carrying out the reaction in refluxing toluene (B28343) for 15 hours resulted in 1-hexylamine as the major product. However, prolonging the reaction time to 24 hours led to an increase in the yield of dihexylamine from 3% to 18%, while the yield of 1-hexylamine decreased. google.com This indicates that reaction time is a critical parameter to control for selective synthesis.
The development of deep eutectic solvents as a dual catalyst and reaction medium represents another strategy for optimizing amine synthesis. These solvents, which can be prepared with 100% atom economy, offer advantages such as being cheaper and easier to prepare than conventional ionic liquids. academie-sciences.fr The reaction temperature in such systems is a key variable; for the N-formylation of aromatic amines, a significant improvement in yield was observed when the temperature was increased from room temperature to 100 °C. academie-sciences.fr
The use of polymer-supported catalysts also offers a pathway for optimization. In a study on synthesizing a library of polystyrene-supported quaternary ammonium (B1175870) salt catalysts, the most active catalyst for the allylation of phenol (B47542) was activated with this compound. acs.orgnih.gov This highlights the importance of selecting the appropriate amine for catalyst activation in specific applications.
| Catalyst System | Reactants | Product | Yield (%) | Key Optimization Parameters | Reference |
| [Cp*Ir(NH3)3][I2]2 | 1-Hexanol, Aqueous Ammonia | This compound | 96 | Water-soluble catalyst, nature of alcohol | osti.gov |
| Ruthenium Complex | 1-Hexanol, Ammonia | 1-Hexylamine, Dihexylamine | 63 (1-hexylamine at 15h), 18 (dihexylamine at 24h) | Reaction time, solvent (toluene) | google.com |
| Deep Eutectic Solvent | Aniline, Trimethyl orthoformate | N,N'-diarylamidines | 90 | Temperature (100 °C) | academie-sciences.fr |
Catalytic Aspects in this compound Synthesis
The catalytic synthesis of this compound is a field of active research, with various homogeneous and heterogeneous catalysts being developed to improve reaction efficiency and selectivity.
Ruthenium-based catalysts are among the most effective for the synthesis of tertiary amines from alcohols and nitriles or nitroarenes through the hydrogen-borrowing strategy. nih.govresearchgate.netacs.org For instance, dichlorotris(triphenylphosphine)ruthenium has been shown to be an effective catalyst precursor for the N-alkylation of aminoarenes with alcohols to form tertiary amines when an excess of the alcohol is used. researchgate.net Similarly, RuCl3/dppf has been utilized for the formation of tertiary amines from nitriles and primary alcohols. researchgate.net
Bimetallic catalysts have also demonstrated significant potential. AuPd/TiO2 catalysts have been shown to be active for the gas-phase amination of 1-hexanol, with the bimetallic sites exhibiting a synergistic effect that enhances the conversion rate. rsc.orgresearchgate.net Another example is the Pt-Sn/γ-Al2O3 catalyst, which has been used for the N-alkylation of amines with alcohols. researchgate.net
Iridium-based catalysts , such as the water-soluble [Cp*Ir(NH3)3][I2]2 complex, have proven highly efficient for the synthesis of this compound from 1-hexanol and aqueous ammonia. osti.gov Bifunctional iridium complexes featuring an N-heterocyclic carbene (NHC) ligand have also been developed for the alkylation of amines with alcohols under base-free conditions. acs.org
Other metal-based catalysts , including nickel-based systems, have been investigated for the amination of alcohols. For the synthesis of trioctylamine (B72094) from octanol (B41247) and ammonia, a Ni-Cu catalyst supported on diatomite was found to be highly effective, with the ratio of Ni to Cu being a key factor in tuning the catalyst's activity and selectivity. researchgate.net
This compound itself can also play a role in catalysis, for example, by activating polymer-supported quaternary ammonium catalysts used in phase-transfer catalysis. acs.orgnih.gov
| Catalyst | Catalyst Type | Application in this compound Synthesis (or related tertiary amines) | Key Features | Reference(s) |
| [Cp*Ir(NH3)3][I2]2 | Homogeneous Iridium Complex | Synthesis of this compound from 1-hexanol and ammonia | Water-soluble, high yield | osti.gov |
| RuCl3/dppf | Homogeneous Ruthenium Complex | Formation of tertiary amines from nitriles and alcohols | Utilizes hydrogen-borrowing strategy | researchgate.net |
| AuPd/TiO2 | Heterogeneous Bimetallic | Gas-phase amination of 1-hexanol | Synergistic effect between Au and Pd | rsc.orgresearchgate.net |
| Pt-Sn/γ-Al2O3 | Heterogeneous Bimetallic | N-alkylation of amines with alcohols | Efficient for secondary and tertiary amine synthesis | researchgate.net |
| Ni-Cu/diatomite | Heterogeneous Bimetallic | Synthesis of trioctylamine from octanol and ammonia | Activity and selectivity tunable by Ni:Cu ratio | researchgate.net |
Advanced Spectroscopic and Analytical Characterization of Trihexylamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Trihexylamine (B47920)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the molecular structure and dynamics of this compound-containing systems. It is particularly powerful in studying mixtures where this compound acts as a base, such as in combination with carboxylic acids. researchgate.netnih.gov
¹H and ¹³C NMR Applications in Proton Transfer Equilibria
In the study of nonstoichiometric pseudoprotic ionic liquids (NPPILs), such as those formed from mixtures of this compound (T6A) and butyric acid (HBA), ¹H and ¹³C NMR spectroscopy are critical for understanding proton transfer equilibria. researchgate.netnih.govacs.org These mixtures contain a variety of neutral and ionic species, and the chemical shifts of specific nuclei are sensitive to the extent of protonation. nih.gov
Researchers have utilized both ¹H and ¹³C NMR to probe the changes that occur as the composition of a this compound/butyric acid mixture is varied. researchgate.net While most spectral peaks can be interpreted as a sum of the component molecules, certain chemical shifts, particularly those of the acid, are significantly affected by dimerization and protonation states. nih.govacs.org By monitoring these shifts, researchers can gain considerable insight into the proton transfer processes that govern the system's ionic character. researchgate.netnih.gov A model based on ¹H and ¹³C NMR data has been successfully used to characterize the proton transfer equilibrium in these systems. acs.org
Elucidation of Ionic Populations using NMR
A significant application of NMR spectroscopy in this compound systems is the quantitative determination of ionic populations. researchgate.net For mixtures of this compound and butyric acid, a numerical model fitted to ¹H and ¹³C NMR spectra has enabled the calculation of concentrations for all ionic species present. nih.govacs.orgfigshare.com This represents the first quantitative calculation of ionic concentrations in this type of nonstoichiometric pseudoprotic ionic liquid. researchgate.netfigshare.comosti.gov
The model leverages the sensitivity of NMR to the chemical environment of the nuclei to quantify the equilibrium between the neutral amine and acid, and their corresponding ionic counterparts (trihexylammonium and butyrate). The results from this NMR-based model have been shown to be consistent with data obtained from other physical measurements, validating the approach. researchgate.netnih.govnih.gov
Infrared (IR) Spectroscopy for this compound Systems
Infrared (IR) spectroscopy provides valuable information about the functional groups and intermolecular interactions within this compound systems. researchgate.net As a tertiary amine, pure this compound lacks N-H bonds and therefore does not exhibit the characteristic N-H stretching peaks seen in primary and secondary amines. nist.govspectroscopyonline.com Its IR spectrum is dominated by C-H stretching and bending vibrations. nist.gov
However, in systems where proton transfer occurs, such as the this compound/butyric acid mixture, IR spectroscopy becomes a powerful tool for detecting the formation of new species. researchgate.net The technique can be used to monitor the proton transfer equilibrium by observing changes in the vibrational bands associated with the carboxylic acid's carbonyl group (C=O) and the formation of the carboxylate anion (COO⁻). researchgate.net This method, used in conjunction with NMR and SAXS, helps to build a comprehensive picture of the molecular interactions and equilibria at play. nih.govnih.govosti.gov
Small-Angle X-ray Scattering (SAXS) for Nanoscale Structure Analysis
Small-Angle X-ray Scattering (SAXS) is an essential technique for analyzing the nanoscale structure of this compound-containing mixtures, particularly when they form complex phases like ionic liquids. researchgate.netacs.org SAXS probes electron density fluctuations over length scales typically ranging from 1 to 100 nanometers, revealing information about the size, shape, and arrangement of any nanoscale structures. nih.govmdpi.com
In studies of this compound/carboxylic acid mixtures, SAXS has been employed to characterize the system's structure. researchgate.netnih.govacs.org Research has shown that these mixtures can exhibit well-defined nanoscale structures, which are analogous to those found in conventional ionic liquids but are driven by the formation of hydrogen-bonded networks rather than purely Coulombic forces. researchgate.net The combination of SAXS with NMR and IR spectroscopy provides a multi-faceted view, linking macroscopic properties to the underlying molecular and nanoscale organization. researchgate.netacs.orgosti.gov
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas Chromatography (GC) is a fundamental analytical technique for assessing the purity and performing quantitative analysis of volatile compounds like this compound. birchbiotech.com In GC, the sample is vaporized and transported by a carrier gas through a column that separates the components of the mixture. birchbiotech.com The separated components are then detected, producing a chromatogram where each peak corresponds to a different substance. organomation.com
For this compound, GC is used to determine its percentage purity by separating it from any residual starting materials, byproducts, or degradation products. birchbiotech.com The purity is typically calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com Commercial this compound is available at specified purities, such as 96%, which is verified using this method. sigmaaldrich.com For more complex matrices, GC coupled with Mass Spectrometry (GC-MS) can be used, which provides not only quantification but also definitive identification of the main component and any impurities. population-protection.eu
Table 1: GC Parameters for Analysis (Note: This table is illustrative, as specific conditions depend on the instrument and exact application.)
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Capillary Column (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the sample through the column. organomation.com |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of the sample onto the column. |
| Oven Program | Temperature Gradient (e.g., 100°C to 280°C) | Separates compounds based on their boiling points and column interaction. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds like this compound. |
| Purity Calculation | Area Percent Normalization | Quantifies the purity based on the relative peak areas. birchbiotech.com |
Other Advanced Analytical Techniques for this compound Characterization
Beyond the core methods of NMR, IR, SAXS, and GC, other advanced analytical techniques are employed to fully characterize this compound and its systems. sepscience.comitecgoi.innih.gov
Mass Spectrometry (MS): Coupled with GC (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides highly sensitive and specific detection, enabling the identification of unknown impurities or reaction products by determining their mass-to-charge ratio and fragmentation patterns. researchgate.net The NIST WebBook lists mass spectrum data for this compound, which serves as a reference for its identification. nist.gov
High-Performance Liquid Chromatography (HPLC): While GC is suitable for the volatile this compound itself, HPLC is invaluable for analyzing non-volatile or thermally unstable derivatives or components within a this compound-containing mixture. sepscience.comresearchgate.net
Ion Mobility Spectrometry (IMS): In specific applications, this compound has been used as an internal standard for the screening of other substances by ion mobility spectrometry, highlighting its utility as a reference compound in advanced analytical setups. sigmaaldrich.com
Elemental Analysis: This technique is used to determine the elemental composition (Carbon, Hydrogen, Nitrogen) of a purified sample of this compound, confirming its chemical formula, C₁₈H₃₉N. nist.govclariant.com
These hyphenated and complementary techniques are crucial for comprehensive quality control, reaction monitoring, and detailed structural investigation in research and industrial settings. itecgoi.inmdpi.com
Trihexylamine in Solvent Extraction Processes
Mechanisms of Solvent Extraction with Trihexylamine (B47920)
The efficacy of this compound as an extractant is rooted in several key chemical interactions that facilitate the transfer of target molecules or ions from an aqueous phase to an organic phase. These mechanisms often work in concert, with their relative importance depending on the specific chemical system, including the pH of the aqueous phase and the nature of the species being extracted.
Acid-Base Extraction Mechanisms
A primary mechanism governing the action of this compound is its ability to participate in acid-base reactions. cymitquimica.com As a weak base, this compound can be protonated by acids present in the aqueous phase. This reaction forms a trihexylammonium cation, which can then pair with an anionic species to form a neutral, organic-soluble complex. This process is particularly relevant in the extraction of mineral acids and acidic metal complexes. mdpi.comhep.com.cn
The extraction of an acid, HA, by this compound (R₃N) can be represented by the following general equation:
R₃N(org) + H⁺(aq) + A⁻(aq) ⇌ R₃NH⁺A⁻
This equilibrium is influenced by the basicity of the amine and the strength of the acid. For strong acids, the formation of the ion pair in the organic phase is generally favorable. researchgate.net The efficiency of this extraction is also dependent on the nature of the anion (A⁻), a phenomenon related to the Hofmeister series, where certain ions are more readily transferred to the organic phase than others. mdpi.comresearchgate.net
Anion Exchange and Ion-Pair Formation in Reactive Extraction
In many applications, this compound functions as a liquid anion exchanger. duliajancollegeonline.co.in This mechanism is predominant when extracting metal ions that form anionic complexes in the aqueous phase. The process involves the exchange of an anion from the aqueous phase with the anion of the protonated amine salt in the organic phase.
For instance, if the organic phase contains trihexylammonium chloride ([R₃NH⁺Cl⁻]), it can extract a metal-containing anion, such as [MCl₄]²⁻, from the aqueous phase through the following exchange reaction:
2R₃NH⁺Cl⁻ + [MCl₄]²⁻(aq) ⇌ (R₃NH⁺)₂[MCl₄]²⁻ + 2Cl⁻(aq)
This type of reactive extraction relies on the formation of stable ion pairs between the bulky trihexylammonium cation and the anionic metal complex. The resulting ion pair is highly soluble in nonpolar organic solvents, driving the separation. duliajancollegeonline.co.in The formation of these ion pairs is a critical step in the extraction of various metals from acidic solutions. hep.com.cn
Hydrogen Bonding in Extraction Processes
Hydrogen bonding also plays a crucial role in the extraction mechanisms involving this compound, particularly when extracting acids or forming complexes. acs.orgchemrxiv.org After the initial protonation of the amine by an acid, the resulting trihexylammonium cation can form strong hydrogen bonds with the counter-anion. acs.orgchemrxiv.org These interactions contribute to the stability of the extracted species in the organic phase.
Furthermore, in some systems, undissociated acids can be co-extracted through hydrogen bonding with the amine-acid ion pair already present in the organic phase. researchgate.net For example, a nitric acid molecule can be co-extracted by forming a hydrogen bond with the nitrate (B79036) anion of a trioctylammonium nitrate ion pair. acs.orgchemrxiv.org The extent of these hydrogen bonding interactions can be influenced by the presence of water and the nature of the organic diluent used. acs.orgosti.gov
Applications of this compound in Metal Ion Extraction
The unique properties of this compound make it a valuable extractant for the selective separation of various metal ions, including strategically important rare earth elements and environmentally significant heavy metals.
Extraction of Rare Earth Elements
The separation of rare earth elements (REEs) is a challenging yet critical task due to their similar chemical properties. This compound and its derivatives have been investigated for the extraction and separation of REEs from various aqueous media. mdpi.compsu.edu The extraction efficiency is often dependent on the pH of the aqueous solution and the presence of complexing agents. For instance, studies have shown that the percentage of extraction of REEs increases significantly with a slight change in the pH of the feed solution. whiterose.ac.uk
The mechanism for REE extraction often involves the formation of anionic complexes in the aqueous phase, which are then extracted by this compound through an anion exchange mechanism. The selectivity between different REEs can be influenced by subtle differences in their ionic radii and coordination chemistry, which affect the stability of the extracted complexes.
Table 1: Extraction of Rare Earth Elements
This table is interactive. Click on the headers to sort the data.
| Rare Earth Element | Initial pH | Extraction Efficiency (%) | Reference |
|---|---|---|---|
| Neodymium (Nd) | 1 to 3 | Increased with pH | mdpi.com |
| Yttrium (Y) | 1 to 3 | Increased with pH | mdpi.com |
Separation of Heavy Metal Ions
This compound is also employed in the extraction of various heavy metal ions from industrial wastewater and process streams. chalmers.se This application is driven by both environmental concerns and the potential for recovering valuable metals. chalmers.sescirp.org The extraction of heavy metals like zinc, chromium, and arsenic often proceeds via the formation of anionic complexes in acidic solutions, which are then extracted by this compound. osti.govchalmers.se
For example, in the extraction of zinc from chloride solutions, this compound can extract the tetrachlorozincate(II) anion, [ZnCl₄]²⁻. osti.gov The efficiency of this extraction can be influenced by the composition of the organic phase, including the ratio of amine to acid, and the nature of the anion in the zinc salt. osti.gov
Table 2: Extraction of Heavy Metal Ions
This table is interactive. Click on the headers to sort the data.
| Heavy Metal Ion | Aqueous Medium | Extractant System | Extraction Efficiency (%) | Reference |
|---|---|---|---|---|
| Zinc (Zn²⁺) | Zinc Chloride Solution | This compound/Benzoic Acid | Varied with composition | osti.gov |
| Zinc (Zn²⁺) | Zinc Nitrate Solution | This compound/Benzoic Acid | Varied with composition | osti.gov |
Selective Separation of Specific Metal Ions (e.g., Cadmium, Nickel, Cobalt)
The separation of metal ions is a critical process in hydrometallurgy, particularly in the recycling of spent batteries. While studies on this compound for this specific application are limited, research on similar long-chain tertiary amines, such as trioctylamine (B72094) (TOA), provides valuable insights into the potential mechanisms and efficiencies.
In processes involving the leaching of spent Ni-Cd batteries with hydrochloric acid, solvent extraction has been employed to selectively separate cadmium, nickel, and cobalt. ijcce.ac.irijcce.ac.ir For instance, a two-step solvent extraction/back-extraction procedure using 0.5 mol/L trioctylamine (TOA) in dichloromethane (B109758) has been shown to be effective. ijcce.ac.irijcce.ac.ir In the initial step, 92.7% of cadmium and 26.7% of cobalt are extracted into the organic phase, while nickel remains almost entirely in the aqueous phase. ijcce.ac.irijcce.ac.ir This separation is based on the differential stability of the anionic chloride complexes of these metals. ijcce.ac.irijcce.ac.ir
Subsequent selective back-extraction can be achieved using ammonia (B1221849) solutions. For example, an 86.3% selective back-extraction of cadmium from the organic phase has been reported using a 0.5 M NH3 solution. ijcce.ac.irijcce.ac.ir Further extraction steps on the remaining aqueous phase can increase the total extraction of cobalt to 83.0%, with an efficient recovery of 79.3% using a 7 M NH3 solution for back-extraction. ijcce.ac.irijcce.ac.ir Such processes significantly improve the Ni/Co ratio in the final aqueous solution. ijcce.ac.irijcce.ac.ir Other research has explored the use of Adogen® 464 for cadmium extraction and subsequent precipitation. mdpi.com The extraction of cobalt and nickel is influenced by pH, with studies showing effective cobalt adsorption at specific pH ranges, while nickel adsorption remains low. mdpi.com
The room temperature ionic liquid trihexyl(tetradecyl)phosphonium decanoate (B1226879) has also been investigated for the liquid-liquid extraction of Co(II) in the presence of Ni(II) from hydrochloric acid solutions. mdpi.com The extraction performance is highly dependent on the HCl concentration, with the best selectivity for cobalt achieved at concentrations above 6 M. mdpi.com
Table 1: Extraction and Back-Extraction Percentages of Metals Using Trioctylamine
This compound as an Extractant for Organic Acids and Other Organic Contaminants
This compound has proven to be an effective extractant for various organic acids and contaminants from aqueous solutions, particularly in biotechnological and industrial wastewater treatment processes.
Extraction of Succinic Acid from Fermentation Broths
The recovery of succinic acid from fermentation broths is a key step in its bio-based production. nih.gov High molecular weight amines, including this compound, are recognized as efficient extractants for this purpose. nih.govnih.gov In studies comparing various amine-solvent systems, this compound dissolved in 1-octanol (B28484) demonstrated a high extraction yield of over 95% for succinic acid from a pure aqueous solution at pH 2.0. nih.gov
Extraction of Fluorosilicic Acid
While specific studies detailing the use of this compound for fluorosilicic acid extraction are not prevalent, research on trioctylamine (TOA) provides a relevant model. researchgate.neticm.edu.plresearchgate.netdntb.gov.ua Solvent extraction using TOA has been successfully applied to remove fluorosilicic acid from aqueous solutions. researchgate.neticm.edu.plresearchgate.netdntb.gov.ua The extraction mechanism involves the formation of two types of organic extracts with molar ratios of amine to acid of 1:1 and 2:1, facilitated by hydrogen bonds. researchgate.neticm.edu.plresearchgate.net This method demonstrates high selectivity for fluorosilicic acid. researchgate.neticm.edu.pl
Removal of Dyes (e.g., Alizarin) from Aqueous Media
This compound is a component of deep eutectic solvents (DESs) used for the removal of toxic dyes like Alizarin (B75676) from wastewater. mdpi.comresearchgate.netresearchgate.netpsecommunity.org A DES synthesized from this compound as the hydrogen bond acceptor (HBA) and salicylic (B10762653) acid or malonic acid as the hydrogen bond donor (HBD) has shown high efficiency in extracting Alizarin. mdpi.comresearchgate.net One particular DES demonstrated a remarkable extraction efficiency of 98.02% for a 1000 mg/L Alizarin solution at room temperature, achieving this in just 5 minutes. mdpi.com The effectiveness of these DESs highlights a promising application for this compound in environmental remediation. mdpi.comresearchgate.net
Extraction of Phenol (B47542) by Trioctylamine Salts (Related Tertiary Amine Studies)
The extraction of phenol from industrial wastewater is a significant environmental concern. witpress.com Studies on tertiary amines like trioctylamine (TOA) and tridodecylamine (B85476) (TDDA) offer insights applicable to this compound. Converting tertiary amines into their mineral acid salts, such as hydrochloric or sulfuric acid salts, has been found to greatly enhance phenol extraction. tandfonline.comacs.org The order of extraction efficiency for phenol using TOA salts was found to be: sulfuric acid salt > hydrochloric acid salt ≥ nitric acid salt. tandfonline.com
The extraction of phenol with TOA is also influenced by the diluent used. researchgate.net The distribution coefficient for phenol extraction with TOA decreases in the order of octan-1-ol > decan-1-ol > octane (B31449) > decane. researchgate.net With TOA in octan-1-ol, a maximum distribution coefficient of 12.25, corresponding to a 92.45% extraction efficiency, was achieved. researchgate.net Similarly, tridodecylamine in benzene (B151609) has been shown to effectively extract phenol through H-bonding, with a maximum distribution coefficient of 5.027 (83.41% extraction) at a pH of 5. acs.org
Influence of Modifiers and Diluents in this compound Extraction Systems
Modifiers, often long-chain alcohols like n-octanol, are added to the organic phase to prevent the formation of a third, often viscous, phase at high metal or acid loadings. researchgate.netresearchgate.nettandfonline.comresearchgate.netscirp.org The addition of n-octanol as a modifier is necessary in the extraction of sulfuric acid with both trioctylamine (TOA) and tris(2-ethylhexyl) amine (TEHA), though the required amounts differ. researchgate.nettandfonline.com In some cases, modifiers can have a synergistic effect, enhancing the extraction equilibrium. researchgate.net For instance, in the extraction of sulfuric acid with a trialkylamine, a positive synergetic effect was observed with a mixture of xylene and n-octanol as modifiers at lower acid concentrations. researchgate.net The nature of the modifier can also impact the chemical stability of the extractant. researchgate.net
The diluent, which constitutes the bulk of the organic phase, also plays a crucial role. mdpi.com The choice of diluent affects the solubility of the extractant and the formed complex, thereby influencing the extraction parameters. mdpi.commdpi.com For example, in the extraction of yttrium and neodymium using a this compound-based ionic liquid, the extraction efficiency was highly dependent on the organic diluent used, with n-hexane being a common choice. mdpi.com The extraction power of TOA for phenol was shown to be greater in alcoholic diluents (octan-1-ol, decan-1-ol) compared to alkane diluents (octane, decane). researchgate.net
Table 2: List of Compounds
Equilibrium Studies and Modeling in this compound Solvent Extraction Systems
Equilibrium studies are fundamental to understanding and optimizing solvent extraction processes. They define the distribution of a solute between the two immiscible liquid phases (aqueous and organic) once the system has reached a steady state. This information is critical for determining the efficiency and capacity of an extraction system. Mathematical modeling of this equilibrium data translates experimental results into predictive tools for process design, simulation, and scaling.
For amine-based extraction systems, including those using this compound, the equilibrium is primarily governed by chemical interactions, specifically the formation of complexes between the extractant and the target solute. acs.org Key parameters derived from these studies include the distribution coefficient (K D ), loading factor (Z), and extraction efficiency (E). acs.org
Chemical and Thermodynamic Modeling
A common approach to modeling the extraction of acidic compounds by tertiary amines is "chemical modeling." This method assumes the formation of acid-amine complexes in the organic phase. acs.orgchempap.org The general reaction can be represented as:
pHA (aq) + qS (org) ⇌ (HA) p S q (org)
Here, HA is the undissociated acid, S is the amine molecule (e.g., this compound), and p and q are the stoichiometric coefficients of the complex formed in the organic phase. acs.org The equilibrium constant (K pq ) for this reaction is a key parameter that depends on the properties of the acid, the amine, and the diluent used. acs.org In many systems involving tertiary amines, complexes with stoichiometries of (1:1) and (2:1) (acid:amine) are often identified. nih.gov
More advanced thermodynamic models can be employed to account for the non-ideal behavior of species in both the aqueous and organic phases, which is common in concentrated solutions. acs.org
Pitzer Model: This model is frequently used to calculate the activity coefficients of ions and solutes in the aqueous phase, providing a more accurate representation of electrolyte solutions. researchgate.netresearchgate.net
OLI Mixed-Solvent Electrolyte (MSE) Framework: This is a comprehensive thermodynamic model that can accurately describe electrolyte behavior in both aqueous and mixed-organic solutions by combining chemical speciation, equilibrium constants, and activity coefficient models. acs.org
Speciation and Nanostructure: Recent studies on analogous tertiary amines (like trioctylamine) have used techniques such as Small-Angle X-ray Scattering (SAXS) to investigate the nanostructure of the organic phase. chemrxiv.org Understanding how extractant molecules and complexes aggregate or interact is crucial for a complete picture of the extraction mechanism. chemrxiv.org
Empirical Isotherm Models
In addition to chemical modeling, several empirical or semi-empirical isotherm models, originally developed for adsorption phenomena, are often adapted to describe the equilibrium in liquid-liquid extraction. acs.org These models provide a simpler mathematical framework that can be highly effective for process analysis and design. byjus.comcore.ac.uk
Below is an interactive table summarizing common equilibrium models used in solvent extraction systems.
Detailed Research Findings
While extensive data exists for analogous compounds like trioctylamine, specific equilibrium studies on this compound are less common. However, notable research has been conducted on its use in advanced solvent systems.
A significant application of this compound is as a hydrogen bond acceptor (HBA) in the formation of hydrophobic deep eutectic solvents (DES). mdpi.comresearchgate.net One study synthesized six different DESs for the extraction of the dye alizarin from aqueous solutions, using trioctylphosphine, trioctylamine, and this compound as HBAs. mdpi.comresearchgate.net
The key findings for the this compound-based DES were:
High Efficiency: A DES composed of this compound and salicylic acid demonstrated exceptional extraction efficiency for alizarin. mdpi.com
Rapid Equilibrium: The extraction reaction reached equilibrium very quickly, in approximately 5 minutes at 25°C. mdpi.comresearchgate.net
Thermodynamics: Thermodynamic analysis revealed that the alizarin extraction process using this DES was spontaneous and exothermic, meaning that lower temperatures favor the extraction. mdpi.comresearchgate.net
The following interactive table summarizes the performance of the this compound-based deep eutectic solvent (DES) in alizarin extraction as reported in the study.
Trihexylamine in Ionic Liquids and Pseudoprotic Systems
Trihexylamine (B47920) as a Component in Pseudoprotic Ionic Liquids (PPILs)
Pseudoprotic Ionic Liquids (PPILs) are a subclass of protic ionic liquids where the proton transfer from the Brønsted acid to the Brønsted base is incomplete. thieme-connect.com this compound is frequently used as the base component in the synthesis of PPILs, often in combination with carboxylic acids. nih.govresearchgate.net These systems, particularly when the acid and amine are not in a 1:1 ratio, are termed nonstoichiometric pseudoprotic ionic liquids (NPPILs). acs.org The physicochemical behavior of these mixtures, including properties like viscosity and conductivity, is highly dependent on the acid-to-amine ratio. acs.org
For instance, mixtures of this compound and various carboxylic acids (such as octanoic acid, decanoic acid, and oleic acid) have been studied to understand their properties and potential applications, including the extraction of metals. researchgate.net The formation of PPILs from tertiary amines like this compound is a subject of considerable research due to their unique solvation behaviors. researchgate.netresearchgate.net In these systems, this compound acts as the proton acceptor, but the extent of protonation and ion formation is a complex equilibrium. nih.gov
Proton Transfer Equilibria in this compound-Based Pseudoprotic Ionic Liquids
The defining characteristic of PPILs is the equilibrium of proton transfer, which dictates the concentration of ionic species in the liquid. nih.govnih.gov In mixtures of this compound (T6A) and a carboxylic acid like butyric acid (HBA), a simple acid-base reaction does not fully describe the system. Instead, a more complex equilibrium exists involving the formation of dimeric anions. nih.gov
The proton transfer process can be represented by the following equilibria: 2HA ⇌ (HA)₂ T6A + (HA)₂ ⇌ [T6AH]⁺ + [A(HA)]⁻
Here, HA represents the carboxylic acid and T6A is this compound. The acid first forms a dimer, which then reacts with the amine to produce a trihexylammonium cation ([T6AH]⁺) and a dimeric anion ([A(HA)]⁻). nih.gov
Research utilizing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, infrared spectroscopy, and small-angle X-ray scattering (SAXS) has been employed to characterize these equilibria in this compound/butyric acid mixtures. nih.govacs.orgnih.gov This multi-technique approach allows for the quantitative calculation of the concentrations of all ions present in the NPPIL, a significant step in understanding their fundamental nature. nih.govnih.gov Studies show that the dimeric anion is the predominant conjugate base in these proton transfer reactions, even at low mole fractions of the acid. nih.gov
A model based on ¹H and ¹³C NMR data has successfully yielded numerical values for the concentrations of all species in the this compound/butyric acid system, with results supported by other physical measurements. nih.govnih.gov
Nanoscale Structure and Physicochemical Behavior of this compound in Ionic Liquids
Mixtures of this compound and carboxylic acids exhibit well-defined nanoscale structures in the bulk liquid, particularly at specific acid-to-amine ratios. researchgate.netresearchgate.net These structures are analogous to those found in conventional ionic liquids but are driven by the formation of hydrogen-bonded networks rather than purely inter-ion Coulombic forces. researchgate.netresearchgate.net
Small-angle X-ray scattering (SAXS) is a key technique used to observe these nanoscale features. nih.govosti.gov In this compound/octanoic acid mixtures, SAXS experiments reveal structural peaks that indicate nanoscale phase segregation between hydrophobic domains (the aliphatic tails of the components) and hydrophilic domains (the hydrogen-bonded network). The length scale of these structures is influenced by the length of the aliphatic chains of the acid and amine components.
The physicochemical properties of these mixtures are strongly correlated with this nanoscale structuring. For example, properties like viscosity and conductivity peak at compositions where the nanoscale ordering observed by SAXS is most pronounced. This correlation suggests that the formation of an extensive hydrogen-bonding network is responsible for both the observed nanostructures and the anomalous physical behaviors. researchgate.net The presence of water can further influence this network; unlike in many conventional ionic liquids where water decreases viscosity, in these PPILs, water can reinforce the hydrogen-bonding network, leading to an increase in viscosity.
The ability to control the nanoscale structure by simply varying the amine/acid mole ratio presents a novel way to tune the solvent's properties for specific applications, such as liquid-liquid extraction. rsc.org
Table 1: Physicochemical Properties of Trialkylamine/Carboxylic Acid Mixtures This table is representative of the types of data found in the cited literature. Specific values vary with experimental conditions.
| Mixture Composition (Amine:Acid) | Key Physicochemical Property | Observation | Source |
|---|---|---|---|
| This compound:Octanoic Acid | Viscosity & Conductivity | Peaks near a specific mole fraction, coinciding with the most developed nanostructure. | |
| This compound:Octanoic Acid | Nanoscale Structure (from SAXS) | Well-developed at a 1 amine:3 acid ratio; poorly-developed when acid is much less than amine. | rsc.org |
| This compound:Butyric Acid | Ionic Concentration | Quantitatively modeled, showing the dimeric anion as the dominant conjugate base. | nih.gov |
| Trialkylamine:Alkanoic Acid | Structural Lengthscale | Increases with the molecular weight (chain length) of the components. |
This compound as a Hydrogen Bond Acceptor in Deep Eutectic Solvents (DESs)
Beyond PPILs, this compound also serves as a component in another class of designer solvents: Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in freezing point compared to the individual components. wikipedia.org They are considered analogues of ionic liquids but are typically composed of non-ionic species. mdpi.com
In this context, this compound functions as the hydrogen bond acceptor (HBA). mdpi.comresearchgate.net It can be combined with various HBDs, such as salicylic (B10762653) acid and malonic acid, to form DESs. mdpi.comresearchgate.net The formation of a complex hydrogen bonding network between the HBA and HBD is the key to the unique properties of DESs. wikipedia.org
The choice of HBA and HBD is crucial as it dictates the physicochemical properties and performance of the resulting DES in specific applications, such as the extraction of aromatic compounds or dyes. researchgate.netrsc.org For example, a DES composed of this compound (HBA) and salicylic acid (HBD) has been synthesized and evaluated for its efficiency in extracting alizarin (B75676) dye from aqueous solutions. mdpi.comresearchgate.net The performance of such DESs is influenced by the nature of the HBA's cation and the HBD's functional groups. rsc.org
Table 2: Examples of this compound-Based Deep Eutectic Solvents (DESs)
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application Studied | Source |
|---|---|---|---|---|
| This compound | Salicylic Acid | Not specified | Alizarin dye extraction | mdpi.comresearchgate.net |
| This compound | Malonic Acid | Not specified | Alizarin dye extraction | mdpi.comresearchgate.net |
Catalytic Roles of Trihexylamine in Chemical Reactions
Trihexylamine (B47920) as a General Base Catalyst
As a tertiary amine, this compound possesses a lone pair of electrons on its nitrogen atom, allowing it to function as a Lewis and Brønsted-Lowry base. cymitquimica.com In this capacity, it can act as a general base catalyst by accepting a proton to activate a substrate or neutralize an acidic byproduct, thereby accelerating a reaction. The catalytic efficacy of trialkylamines, however, is not solely dependent on their basicity (pKa) but is also significantly influenced by steric factors.
In a comparative study on the decomposition of formic acid using an Au/TiO₂ catalyst, the effect of the aliphatic chain length of trialkylamine bases was investigated. The results showed a marked decrease in kinetic rates as the chain length increased from triethylamine (B128534) to tributylamine (B1682462) and further to this compound. acs.org For this compound, the conversion of formic acid was almost negligible, despite its pKa value being comparable to that of the much more effective triethylamine. acs.org This suggests that the bulky hexyl groups create substantial steric hindrance around the nitrogen atom, impeding its ability to interact with other molecules and function effectively as a base catalyst in this specific reaction.
| Tertiary Amine | Relative Kinetic Rate | Observation |
|---|---|---|
| Triethylamine | High | Significant formic acid conversion. |
| Tributylamine | Intermediate | Lower conversion rate compared to triethylamine. |
| This compound | Negligible | Almost no formic acid conversion observed. |
This compound in Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.netptfarm.pl this compound is a key precursor in the formation of quaternary ammonium (B1175870) salts that act as phase-transfer catalysts.
In PTC, the role of this compound is to generate the active catalytic species, a tetraalkylammonium (or quaternary ammonium, "quat") salt. This is typically achieved through an SN2 reaction with an alkyl halide, for example, the reaction of this compound with hexyl chloride to form tetrahexylammonium (B1222370) chloride.
The most widely accepted mechanism for how these catalysts function is the Starks Extraction Mechanism. google.com
Ion Exchange: The quaternary ammonium cation (Q⁺), derived from this compound, pairs with an anion from the aqueous phase (X⁻) at the liquid-liquid interface, forming an ion pair (Q⁺X⁻). ptfarm.plgoogle.com
Phase Transfer: This new ion pair is lipophilic due to the long alkyl chains of the Q⁺ cation, allowing it to dissolve in and migrate into the bulk organic phase. google.com
Reaction: Once in the organic phase, the anion (X⁻) is highly reactive as it is poorly solvated and only loosely paired with the bulky Q⁺ cation. It reacts with the organic substrate (R-Y) to form the desired product (R-X). princeton.edu
Catalyst Regeneration: The newly formed anion (Y⁻) pairs with the Q⁺ cation and migrates back to the aqueous phase to be exchanged for another reactant anion (X⁻), thus completing the catalytic cycle. google.com
An alternative, the interfacial mechanism, posits that the reaction occurs at the interface between the two phases rather than in the bulk organic phase. huji.ac.ilias.ac.in
Dehydrohalogenation is a classic application of phase-transfer catalysis, where a base is transferred into an organic phase to promote an elimination reaction. In the dehydrobromination of (2-bromoethyl)benzene (B7723623) to form styrene, the reaction is facilitated by a phase-transfer catalyst that extracts hydroxide (B78521) ions (OH⁻) from a concentrated aqueous solution into the organic phase containing the substrate. huji.ac.ilhuji.ac.il
While studies have extensively documented the use of organophilic catalysts like tetraoctylammonium bromide for this transformation, research has also shown that the structure of the catalyst is critical. huji.ac.ilhuji.ac.il Specifically, in the alkyltriethylammonium series of catalysts, maximum reactivity for the elimination of HBr from (2-bromoethyl)benzene was observed when using hexyltriethylammonium as the quaternary cation. huji.ac.ilhuji.ac.il This highlights the importance of the lipophilicity and structure imparted by alkyl chains like hexyl groups, which are characteristic of this compound derivatives.
In the field of microelectronics and lithography, chemically amplified photoresists are used to create intricate patterns on semiconductor wafers. These systems employ a photoacid generator (PAG) that produces a strong acid upon exposure to light. This acid then catalytically triggers a change in the polymer resin's properties. researchgate.netspiedigitallibrary.org A significant challenge in this process is the diffusion of the photoacid outside the exposed regions, which degrades the sharpness and fidelity of the resulting patterns. researchgate.netosti.gov
To counteract this, base quenchers are added to the photoresist formulation. spiedigitallibrary.orgresearchgate.net this compound has been successfully used as a base quencher in a dry-develop photoresist system based on a poly(phthalaldehyde-co-propanal) copolymer. researchgate.netlsu.edu
The role of this compound is to neutralize the photo-generated acid, preventing it from migrating into unexposed areas. researchgate.netresearchgate.net This action has been shown to significantly improve the resist's performance by:
Improving pattern fidelity and contrast: By limiting acid diffusion, sharper edges between exposed and unexposed regions are maintained. spiedigitallibrary.orgosti.gov
Enhancing ease-of-handling: The controlled reaction provides a more stable and reliable process. lsu.edu
The addition of this compound allowed for the successful dry-development of features as small as 4 μm. osti.govlsu.edu
| Component Type | Specific Chemical | Function |
|---|---|---|
| Polymer Resin | poly(phthalaldehyde-co-propanal) (p(PHA-PA)) | Forms the film; depolymerizes upon acid catalysis. |
| Photoacid Generator (PAG) | Irgacure PAG 103 | Generates acid upon UV exposure. |
| Base Quencher | This compound (THA) | Neutralizes excess acid to prevent diffusion. |
Applications of this compound in Dehydrobromination Reactions
This compound in Polymerization and Material Synthesis
This compound also plays a crucial role as a reagent in the synthesis of advanced functional materials, particularly polymer-supported catalysts.
Polymer-supported catalysts, also known as triphase catalysts, combine the benefits of homogeneous catalysis (high activity) and heterogeneous catalysis (easy separation and recycling). This compound has been used to activate polymer supports to create highly effective phase-transfer catalysts.
In one study, a library of 25 different polystyrene-supported quaternary ammonium salt catalysts was synthesized by reacting five types of chloromethylated crosslinked polystyrene with five different tertiary amines. acs.orgnih.govacs.org These catalysts were then tested for their activity in two probe reactions: the allylation of phenol (B47542) and the oxidation of benzyl (B1604629) alcohol. acs.orgnih.gov
The research found that for the allylation of phenol, the most active catalyst was one prepared from a resin with 20 mol% ring substitution and a pellet size of 0.177-0.25 mm, which was activated specifically with This compound . acs.orgnih.govacs.org This demonstrates that the specific structure of the tertiary amine used for quaternization is a critical factor in determining the final catalyst's activity, with the long hexyl chains of this compound creating a highly effective catalytic environment for this particular phase-transfer reaction.
Influence on Metal Oxide Nanostructure Growth (e.g., ZnO Nanorods)
This compound, a long-chain tertiary amine, plays a significant role as a surface-controlling agent in the synthesis of metal oxide nanostructures, including zinc oxide (ZnO) nanorods. Its function is primarily observed in non-aqueous or non-hydrolytic synthesis routes, where it acts as a capping agent and a structure-directing agent, influencing the morphology and dimensions of the resulting nanocrystals.
Amines are frequently used as capping agents in the synthesis of oxide nanocrystals due to the chemisorption properties enabled by the lone pair of electrons on their nitrogen atoms. ias.ac.in This allows the amine to coordinate with the surface of the growing nanoparticle, preventing uncontrolled aggregation and passivating the surface to limit particle growth. ias.ac.infrontiersin.org
In the context of anisotropic structures like nanorods, this compound's role as a structure-directing agent is crucial. By selectively adsorbing onto specific crystallographic faces of the growing ZnO crystal, it can inhibit growth on these faces while allowing preferential growth along a specific direction, typically the ias.ac.in or c-axis for ZnO, leading to the formation of one-dimensional (1D) nanorods. rsc.org The use of solvents with different coordinating abilities is a known method for controlling the shape of ZnO nanoparticles. jst.go.jp For instance, research using trioctylamine (B72094) (TOA), a chemically similar long-chain tertiary amine, in conjunction with oleic acid as a surfactant, successfully produced thin zinc oxide nanorods with a diameter of approximately 2 nm. jst.go.jp
The effectiveness of this compound is also linked to its properties as a high-boiling point solvent, which allows for the high temperatures often required for the thermal decomposition of metal-organic precursors. thno.orgulaval.ca The concentration and ratio of the amine relative to other surfactants, such as oleic acid, are critical parameters that can be adjusted to fine-tune the final morphology of the nanostructures. jst.go.jp For example, in the synthesis of iron oxide nanoparticles, varying the ratio of trioctylamine to oleic acid resulted in different nanocrystal shapes. jst.go.jp A similar principle applies to the synthesis of MnO nanoparticles, where the size was controlled by altering the ratio of oleylamine (B85491) to trioctylamine. researchgate.net This demonstrates the profound impact that the composition of the amine-based surfactant system has on directing the growth and final morphology of metal oxide nanocrystals.
The table below illustrates the general principle of how the composition of a surfactant system involving a long-chain amine can influence the morphology of the resulting metal oxide nanostructures, based on findings from related systems.
| Precursor System | Amine/Surfactant System | Key Parameter Varied | Resulting Nanostructure Morphology |
| Zinc Alkylcarboxylate | Trioctylamine (TOA) / Oleic Acid | Surfactant coordinating power | Thin ZnO Nanorods (~2 nm diameter) jst.go.jp |
| Iron Oleate | Trioctylamine (TOA) / Oleic Acid | Ratio of TOA to Oleic Acid | Cubic Iron Oxide Nanocrystals jst.go.jp |
| Manganese Carbonate | Trioctylamine (TOA) / Oleylamine | Ratio of Oleylamine to TOA | MnO Nanoparticles (size varied from 29 nm to 200 nm) researchgate.net |
| Zinc Acetate | Hexamethylenetetramine (HMTA) | HMTA Concentration | ZnO Nanorods (aspect ratio increased from ~0.7 to ~15) inaf.it |
Theoretical and Computational Studies of Trihexylamine
Quantum Chemical Calculations on Trihexylamine (B47920) Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of this compound. These methods model the behavior of electrons to predict molecular properties.
DFT calculations have been used to explore the adsorption of straight-chain trialkylamines, including this compound, on the surface of copper phthalocyanine (B1677752). researchgate.net These studies investigate how trialkylamines can modify the surface properties of the pigment. The calculations determined the change in Gibbs free energy (ΔG) for the adsorption process from an aqueous phase onto different surfaces of the copper phthalocyanine crystal. researchgate.net It was found that for trialkylamines like this compound, steric hindrances can be a significant factor during adsorption onto surfaces containing a metal atom. researchgate.net Despite this, the calculations revealed that trialkylamines exhibit selective adsorption, with lower Gibbs free energy values for adsorption on surfaces with a metal atom compared to non-polar surfaces. researchgate.net
| Trialkylamine | Adsorption Surface | ΔG Range (kJ·mol–1) | Observation |
|---|---|---|---|
| Trialkylamines (general) | Non-polar (001) and (201) | 18 to 41 | Adsorption from aqueous phase does not occur. researchgate.net |
| Tripentylamine and longer chains | Surfaces with metal atom | Negative | Adsorption is favorable. researchgate.net |
| This compound and longer chains | Surfaces with metal atom | - | Steric hindrances are observed. researchgate.net |
Quantum chemical calculations have also been applied to study host-guest systems where this compound is encapsulated. In studies of hexameric capsules of pyrogallolarene, DFT calculations indicated that the capsule can stabilize cations, including the protonated form of this compound, within its cavity. rsc.org The calculations helped to explain experimental observations, such as the expulsion of encapsulated this compound upon the addition of hydrochloric acid, which results from the formation of the trihexylammonium chloride ion pair (5dH+Cl−) that is rejected by the capsule. rsc.orgethz.ch
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations provide insights into the dynamic behavior of chemical systems.
Coarse-grained (CG) MD simulations have become a valuable tool for studying large molecular systems. In this context, a mapping scheme for this compound has been developed for use with the Martini force field, a popular CG model. researchgate.net This automated system for mapping and parameterizing organic molecules facilitates high-throughput simulations by simplifying the representation of the molecule. The process for this compound involves a graph-based analysis of its bonding structure to group atoms into larger "beads," which reduces the computational cost of the simulation while retaining the essential physical properties of the molecule. researchgate.net
MD simulations are also used to investigate the dynamics of complex processes. For example, quantum mechanics/molecular mechanics (QM/MM) MD simulations are employed to study the dynamics related to light-harvesting and quenching processes in photosynthetic complexes. rsc.org While not directly focused on this compound itself, these types of simulations model the environment surrounding pigment molecules, which can include various solvent and matrix components, to understand how energy is transferred and dissipated. rsc.org
Modeling of Acid-Base Interactions Involving this compound
The basicity of this compound, a tertiary amine, is a key aspect of its chemical behavior, and computational models are used to study its interactions with acids. The Brønsted-Lowry theory defines a base as a proton acceptor, a role this compound readily plays. msu.edu
The proton transfer equilibrium in mixtures of this compound and carboxylic acids, such as butyric acid, has been characterized using a combination of experimental techniques and computational modeling. researchgate.netnih.govacs.org By analyzing NMR spectroscopy data, a model was constructed to determine the numerical concentrations of all ionic species present in this compound/butyric acid mixtures. researchgate.netnih.gov This represented the first quantitative calculation of ionic concentrations in such a system, termed a nonstoichiometric pseudoprotic ionic liquid. researchgate.net The model provides insight into how the extent of proton transfer from the acid to the amine changes with the composition of the mixture. researchgate.netnih.govacs.org For instance, at a low mole fraction of butyric acid (e.g., 0.1), there is negligible protonation of the this compound. acs.org
| System | Techniques Used | Key Finding |
|---|---|---|
| This compound/Butyric Acid Mixtures | NMR Spectroscopy, Infrared Spectroscopy, SAXS, Computational Modeling | Quantitative calculation of the concentrations of all ions present, showing how proton transfer varies with mixture composition. researchgate.netnih.govacs.org |
| This compound in Pyrogallolarene Capsules | DFT Calculations, NMR Spectroscopy | Tertiary amines are encapsulated in their protonated form; addition of a strong acid forms an ion pair that is expelled from the capsule. rsc.orgrsc.org |
DFT calculations have also been used to understand the acid-base interactions in host-guest chemistry. Studies on pyrogallolarene and resorcinarene (B1253557) capsules show that these large molecules can encapsulate tertiary amines. rsc.orgrsc.org The encapsulation process is often accompanied by a proton transfer from the acidic phenolic groups of the capsule to the amine, forming a protonated amine guest within the host. rsc.org Computational modeling of the electrostatic potential (ESP) map of the capsules helps to explain why certain species are bound or rejected. rsc.orgrsc.org
Computational Studies on Reaction Mechanisms Involving this compound
Computational studies are crucial for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. This compound often appears in these studies as a base or catalyst.
DFT calculations have been employed to explore its role in various organic reactions. In a study of the Ireland–Claisen rearrangement, this compound was one of several bases used. beilstein-journals.org Computational analysis using the ωB97X-D functional showed that hydrogen-bond-donating organocatalysts could slow the reaction by stabilizing the starting material more than the transition state, leading to a higher activation barrier. beilstein-journals.org While this compound itself is not a hydrogen-bond donor, these computational studies provide a framework for understanding how different bases can influence the reaction landscape. beilstein-journals.org
In the context of producing epoxy acrylate (B77674) resins, this compound has been mentioned as a potential catalyst for the esterification reaction between an epoxy resin and an unsaturated monocarboxylic acid. mdpi.com Computational studies on similar systems, for example using benzimidazole (B57391) as a catalyst, reveal that the reaction proceeds via the formation of a complex between the carboxylic acid and the amine catalyst. mdpi.com These calculations help compare the activation energies of different proposed mechanisms, indicating that pathways involving a catalyst have significantly lower energy barriers than uncatalyzed reactions. mdpi.comresearchgate.net
Furthermore, the role of this compound has been considered in the hydrogenation of CO2 to formic acid. ulisboa.pt DFT calculations are used to understand the reaction mechanism, proposing different possibilities and identifying the rate-determining step. In one study, the first hydrogenation of CO2 was identified as the rate-limiting step with a calculated activation energy of 81 kJ/mol. ulisboa.pt Such computational work is essential for optimizing catalysts and reaction conditions for important industrial processes. ulisboa.pt
Trihexylamine As an Acid Scavenger
Mechanisms of Acid Scavenging by Trihexylamine (B47920)
The primary mechanism by which this compound functions as an acid scavenger is through a classic acid-base neutralization reaction. The lone pair of electrons on the central nitrogen atom acts as a Lewis base, readily abstracting a proton (H⁺) from an acidic species present in the reaction medium. chemicalbook.com This protonation results in the formation of a trihexylammonium salt. chemicalbook.com
For instance, when scavenging a mineral acid like hydrochloric acid (HCl), this compound (N(C₆H₁₃)₃) reacts to form trihexylammonium chloride ([HN(C₆H₁₃)₃]⁺Cl⁻). This salt is typically soluble in the organic reaction solvent. The general mechanism for amine scavengers involves the nitrogen's lone pair "latching on" to acid molecules. reddit.com
The structure of this compound plays a crucial role in its function. The three hexyl chains render the molecule highly lipophilic and hydrophobic, ensuring its solubility in nonpolar organic solvents where many organic reactions are conducted. chemicalbook.com However, this structure also introduces significant steric hindrance around the nitrogen atom. nih.gov This bulkiness can modulate its reactivity; while it remains a strong base, its nucleophilicity is diminished compared to less hindered amines. This characteristic can be advantageous in preventing the amine from participating in unwanted side reactions with electrophilic substrates. Research into the use of this compound as a swelling agent in the synthesis of Al₂O₃ microspheres highlighted its "suitable steric hindrance, alkalinity, and polarity" as key factors for its effectiveness in penetrating and neutralizing an acid colloid network. chemicalprocessing.com
In the context of liquid-liquid extraction, such as the extraction of nitric acid by the similar long-chain amine trioctylamine (B72094), the mechanism involves the formation of ammonium-anion ion pairs in the organic phase. acs.orglibretexts.org At higher acid concentrations, additional, undissociated acid molecules can be co-extracted, associating with the ion pair. acs.orglibretexts.org A similar mechanism of ion-pair formation is central to this compound's role as an acid scavenger in biphasic systems or during extractive workups. lookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₉N |
| Molecular Weight | 269.52 g/mol |
| Appearance | Colorless to pale yellow liquid chemicalbook.com |
| Boiling Point | 150-159 °C @ 12 mmHg atomscientific.com |
| Density | 0.794 g/mL @ 25 °C atomscientific.com |
| pKa of Conjugate Acid | 10.318 iroamine.com |
| Solubility | Soluble in organic solvents, limited solubility in water chemicalbook.com |
Applications in Organic Synthesis for Proton Removal
The primary role of this compound as an acid scavenger is to neutralize acidic byproducts in situ. Many organic reactions, such as acylations, alkylations, and protections, generate stoichiometric amounts of acid (e.g., HCl, HBr, or trifluoroacetic acid). If not removed, these acids can catalyze undesired side reactions, reverse the intended reaction, or degrade acid-sensitive functional groups in the reactants or products. Triethylamine (B128534) is a very common base for this purpose, as seen in the synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester, where it neutralizes the HCl generated. nih.govgoogle.com this compound can be used in analogous situations, particularly when its physical properties, such as its high boiling point, are advantageous for reactions conducted at elevated temperatures. nih.gov
This compound's properties also make it suitable for specific applications beyond simple scavenging:
Liquid-Liquid Extraction: It has been employed as an extractant to isolate and purify carboxylic acids, such as succinic acid, from aqueous fermentation broths into an organic phase. atomscientific.comhmdb.cacarlroth.com In this acid-base extraction, the amine in the organic solvent protonates by extracting the acidic product from the aqueous layer, transferring it to the organic phase as an ammonium (B1175870) salt. lookchem.com
Nanomaterial Synthesis: It has been used in the synthesis of zinc oxide nanorods and infrared luminescence nanohybrid films, where it likely acts as a base to control pH and a capping agent to direct crystal growth. hmdb.cacarlroth.com
Catalysis: In a study on the hydrogenation of CO₂ to formic acid, this compound was investigated as the base required to capture the formic acid product. iroamine.com
The use of an acid scavenger like this compound can simplify purification. Instead of aqueous washes to remove acid, the resulting ammonium salt can sometimes be removed by filtration if it precipitates, or by extraction. However, the formation of insoluble or viscous liquid salts can sometimes complicate reactions, an issue that has led to alternative methods like inert gas sparging to remove volatile acids like HCl. nih.govchemicalprocessing.com
Comparison with Other Amine-Based Scavengers
The choice of an amine scavenger for a specific application depends on factors like basicity, steric hindrance, nucleophilicity, and physical properties such as boiling point and solubility.
Triethylamine (TEA): TEA is one of the most common amine bases used in organic synthesis. nih.gov It is less sterically hindered and has a slightly lower pKa than this compound. The difference in basicity is minimal, but the steric bulk is significant. iroamine.com In reactions where the scavenger's access to the acidic proton is kinetically limited, the less bulky TEA may be more efficient. Conversely, when it is critical to avoid nucleophilic attack by the amine on an electrophilic center in the substrate, the greater steric hindrance of this compound is beneficial.
Tributylamine (B1682462) (TBA): Intermediate in chain length between TEA and this compound, TBA offers a balance of properties. Research on formic acid decomposition showed that kinetic rates decrease as the alkyl chain length increases from ethyl to butyl to hexyl, demonstrating the significant impact of steric bulk on reactivity. iroamine.com
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): DIPEA is specifically designed as a non-nucleophilic base. chemicalbook.comsuprasciences.com Its nitrogen atom is sterically shielded by two isopropyl groups and one ethyl group, making it an even weaker nucleophile than this compound. It is often the base of choice when working with highly sensitive electrophiles. While both are hindered, DIPEA is generally considered the benchmark for non-nucleophilic applications.
Solid-Supported Scavengers: These include polymer resins or silica (B1680970) functionalized with amine groups, such as triethylamine or diisopropylamine. ust.hk Their primary advantage is the ease of removal from the reaction mixture by simple filtration, which greatly simplifies product workup and purification. Unlike homogeneous liquid bases like this compound, these are heterogeneous scavengers. However, they may exhibit slower reaction kinetics compared to soluble amines. nih.gov
Table 2: Comparison of Common Amine-Based Scavengers
| Compound | Structure | pKa of Conjugate Acid | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | N(CH₂CH₂CH₂CH₂CH₂CH₃)₃ | 10.318 iroamine.com | 269.52 | High boiling point, high steric hindrance, good solubility in nonpolar solvents. |
| Triethylamine (TEA) | N(CH₂CH₃)₃ | 10.75 reddit.com | 101.19 | Widely used, lower steric hindrance, volatile. nih.gov |
| Tributylamine (TBA) | N(CH₂CH₂CH₂CH₃)₃ | ~10.89 hmdb.ca | 185.35 | Intermediate steric hindrance and boiling point. |
| N,N-Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | ~11 iroamine.comsuprasciences.com | 129.24 | Highly hindered, very low nucleophilicity, commonly used as a non-nucleophilic base. chemicalbook.com |
Environmental Implications and Research Directions for Trihexylamine
Fate and Transport of Trihexylamine (B47920) in Environmental Systems
The environmental behavior of a chemical is governed by its physical and chemical properties, which dictate its movement and persistence in soil, water, and air. cdc.govitrcweb.org Key factors influencing the fate and transport of this compound include its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. epa.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₉N |
| Molecular Weight | 269.51 g/mol |
| Melting Point | < -75°C |
| Boiling Point | 263-265 °C |
| Density | 0.794 g/mL at 25 °C |
| Water Solubility | Slightly miscible |
| Vapor Pressure | <1 mm Hg (20 °C) |
| LogP | 4.47 (at 25°C and pH 8-9) |
Source: chemicalbook.com
The low water solubility and high octanol-water partition coefficient (LogP) of this compound suggest a tendency to partition from water into organic phases, such as soil organic matter and biological tissues. chemicalbook.comnih.gov This indicates a potential for bioaccumulation in organisms. acs.orggoogle.com
In Soil:
The mobility of organic compounds in soil is largely determined by their soil adsorption coefficient (Koc). chemsafetypro.comawsjournal.org For nonionic organic compounds, Koc can be estimated from their water solubility or LogP. epa.gov Chemicals with high Koc values are generally immobile in soil, while those with low values are more likely to leach into groundwater. chemsafetypro.com Given this compound's low water solubility and high LogP, it is expected to have a high Koc value, indicating low mobility in soil. chemicalbook.comnih.govnih.gov Its primary fate in soil is likely to be sorption to organic matter. awsjournal.orgswu.bg
In Water:
Once in an aquatic system, this compound's low water solubility and high LogP indicate that it will likely adsorb to suspended solids and sediment. chemicalbook.com9afi.com Volatilization from the water surface to the atmosphere is also a potential transport pathway, although its low vapor pressure suggests this process may be slow. chemicalbook.com
In the Atmosphere:
In the atmosphere, organic compounds can exist in either the vapor phase or adsorbed to particulate matter. nih.govrsc.org this compound's low vapor pressure suggests it could exist in both phases. chemicalbook.comnih.gov The atmospheric fate of vapor-phase this compound would primarily be determined by its reaction with photochemically produced hydroxyl radicals. epa.govnih.gov
Potential for Biodegradation and Environmental Remediation Strategies
The persistence of a chemical in the environment is dependent on its susceptibility to degradation processes, including biodegradation. chemicalbook.comrsc.org
Biodegradation:
Information specifically on the biodegradation of this compound is limited. However, studies on other long-chain and tertiary amines can provide insights. The structure of an amine, including the length and branching of the alkyl chains, can significantly influence its biodegradability. tdl.orgasm.org Some microorganisms are capable of degrading amines, using them as a source of carbon and nitrogen. asm.orgagriscigroup.us However, tertiary amines can be more resistant to biodegradation than primary or secondary amines. tdl.org A study on the biodegradability of tri-n-hexylamine indicated that it is not readily biodegradable, with a result of less than 20%. chemicalbook.com The degradation of some amines can also lead to the formation of persistent or toxic byproducts. researchgate.net
Environmental Remediation Strategies:
For sites contaminated with amines, several remediation strategies can be considered. These include:
Bioremediation: This approach utilizes microorganisms to break down the contaminants. onepetro.org Techniques like engineered biopiles and land treatment cells have shown promise for remediating soils contaminated with amine-based wastes. onepetro.org The effectiveness of bioremediation depends on factors such as the type of amine, the concentration of the contaminant, and the presence of suitable microorganisms. tdl.orgresearchgate.net
Physicochemical Treatment: Methods such as adsorption onto activated carbon, advanced oxidation processes, and membrane filtration can be used to remove amines from contaminated water. sustainability-directory.comgreenfinder.co.uk Soil washing is another technique that can be applied to contaminated soils. sustainability-directory.com
Sustainable Chemistry and Green Engineering Aspects of this compound Applications
Sustainable chemistry and green engineering aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com
Green Solvent Extraction:
This compound is used as a solvent in extraction processes. made-in-china.com Research is ongoing to develop greener extraction systems that are more environmentally friendly. agrifoodscience.comresearchgate.net This includes the use of less toxic and more biodegradable solvents and the development of more efficient extraction processes to minimize solvent use. For instance, this compound has been investigated in combination with other solvents for the reactive extraction of lactic acid from aqueous solutions. agrifoodscience.com The use of vegetable oils as co-solvents is being explored to create more environmentally friendly extraction systems. agrifoodscience.com
Life Cycle Assessment (LCA):
A comprehensive understanding of the environmental impact of this compound requires a Life Cycle Assessment (LCA). depositolegale.iticca-chem.orgwbcsd.org An LCA evaluates the environmental impacts of a product throughout its entire life cycle, from raw material extraction to manufacturing, use, and disposal. icca-chem.orgacsgcipr.org A partial LCA study comparing the production of this compound and tributylamine (B1682462) suggested that the production of this compound has a higher environmental impact, primarily due to the higher molecular weight of the hexanol reactant used in its synthesis. depositolegale.it
Interactive Data Table: Comparison of Amine Extractants
| Amine | Application | Environmental Consideration |
| This compound | Solvent extraction | Higher environmental impact in production compared to tributylamine. depositolegale.it |
| Trioctylamine (B72094) | Solvent extraction, catalysis | Used in "green" synergistic extraction systems. researchgate.netwhamine.comtaylorandfrancis.com |
| Tributylamine | Solvent extraction | Lower environmental impact in production compared to this compound. depositolegale.it |
Further research is needed to fully assess the environmental profile of this compound and to develop more sustainable alternatives and applications.
Q & A
Q. How can trihexylamine be synthesized and characterized with high reproducibility in academic settings?
- Methodological Answer : this compound synthesis typically involves the alkylation of ammonia with hexyl halides or reductive amination of hexanal derivatives. For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis to verify stoichiometry. Ensure detailed documentation of reaction conditions (e.g., temperature, solvent, catalyst) to enable replication. New compounds require full spectral data and purity metrics (e.g., HPLC), while known compounds should reference prior literature for identity confirmation .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer : this compound is corrosive and requires PPE: nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers (e.g., peroxides) due to incompatibility. Monitor vapor pressure (<1 mmHg at 20°C) to assess airborne exposure risks. For spills, neutralize with weak acids (e.g., diluted acetic acid) before disposal. Always consult SDS sections 7–9 for handling, storage, and decomposition products .
Q. How can researchers design experiments to study this compound’s role as a phase-transfer catalyst?
- Methodological Answer : Design kinetic studies comparing reaction rates (e.g., nucleophilic substitutions) with/without this compound. Control variables include solvent polarity, substrate concentration, and catalyst loading. Use UV-Vis spectroscopy or HPLC to track product formation. Optimize pH to leverage this compound’s basicity (pKa ~10.6) for enhanced interfacial activity. Validate results against established catalysts (e.g., tetrabutylammonium bromide) to contextualize efficiency .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodological Answer : Employ GC-MS with a polar column (e.g., DB-WAX) for separation, coupled with selective ion monitoring (SIM) for quantification. For aqueous matrices, perform liquid-liquid extraction using dichloromethane. Calibrate with internal standards (e.g., dodecylamine) to minimize matrix effects. Cross-validate with NMR integration or potentiometric titration for accuracy .
Q. How should this compound’s environmental impact be assessed in ecotoxicological studies?
- Methodological Answer : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD Test Guideline 202. Measure LC₅₀ values and compare with regulatory thresholds (e.g., EPA’s ECOTOX database). For biodegradability, use OECD 301F (manometric respirometry) to assess microbial degradation. Include metabolite identification via LC-QTOF-MS to track transformation products .
Advanced Research Questions
Q. How can contradictions in reported solvent effects on this compound-mediated reactions be resolved?
- Methodological Answer : Perform contradiction analysis by replicating conflicting studies under identical conditions (solvent purity, moisture levels). Use multivariate statistical tools (e.g., PCA) to isolate variables. For mechanistic clarity, employ computational methods (DFT calculations) to model solvent-catalyst interactions. Publish null results to address publication bias .
Q. What strategies optimize this compound’s stability in long-term catalytic applications?
- Methodological Answer : Test stabilizers (e.g., antioxidants like BHT) under accelerated aging conditions (e.g., 60°C for 72 hours). Monitor degradation via FTIR for amine oxidation products (e.g., nitroxides). Use Arrhenius plots to extrapolate shelf life. For industrial relevance, align with ASTM E1877 standards for thermal stability testing .
Q. How can this compound’s interfacial behavior be modeled in biphasic systems?
- Methodological Answer : Apply Langmuir trough experiments to measure surface pressure-area isotherms. Complement with molecular dynamics simulations (e.g., GROMACS) to predict micelle formation thresholds. Correlate with experimental critical micelle concentration (CMC) data from conductivity measurements .
Q. What methodologies address discrepancies in this compound’s reported thermodynamic properties?
- Methodological Answer : Re-evaluate vapor-liquid equilibrium (VLE) data using static or ebulliometric methods calibrated with NIST reference materials. Publish raw datasets and uncertainty analyses to facilitate meta-analyses. Collaborate with thermodynamic databases (e.g., DIPPR) to standardize values .
Q. How can this compound’s role in CO₂ capture be systematically compared to alternative amines?
- Methodological Answer :
Design a high-throughput screening platform using gravimetric analysis (e.g., magnetic suspension balance) to measure absorption capacity under controlled T/P. Compare kinetics (via stopped-flow IR) and regeneration energy (via TGA-DSC). Use life cycle assessment (LCA) frameworks to evaluate scalability and environmental trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
